molecular formula C7H6ClNO2S B1654594 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide CAS No. 2515-75-5

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide

Cat. No.: B1654594
CAS No.: 2515-75-5
M. Wt: 203.65 g/mol
InChI Key: JHBBXDBLGMVVBK-UHFFFAOYSA-N
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Description

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is a chemical compound belonging to the class of isothiazolinones. It is known for its antimicrobial properties and is widely used as a preservative in various industrial and consumer products. The compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazoline ring with a chlorine atom and a dioxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.

    Medicine: Research into its potential therapeutic applications, including its use as an antimicrobial agent in medical formulations.

    Industry: Widely used as a preservative in products such as paints, adhesives, and personal care items due to its effectiveness in preventing microbial growth.

Mechanism of Action

The antimicrobial activity of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzothiazoline, 1,1-dioxide: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.

    1,2-Benzisothiazoline, 3-chloro-, 1,1-dioxide: Similar but with the chlorine atom in a different position, affecting its chemical properties.

    1,2-Benzisothiazoline, 5-methyl-, 1,1-dioxide: Contains a methyl group instead of chlorine, leading to variations in its antimicrobial activity.

Uniqueness

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is unique due to the presence of the chlorine atom, which enhances its antimicrobial properties compared to its analogs. This makes it particularly effective as a preservative and antimicrobial agent in various applications.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBBXDBLGMVVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179825
Record name 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-75-5
Record name 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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